9-((2-((2-Chloroethyl)thio)ethyl)amino)-4-methoxyacridine hydrochloride hemihydrate 9-((2-((2-Chloroethyl)thio)ethyl)amino)-4-methoxyacridine hydrochloride hemihydrate
Brand Name: Vulcanchem
CAS No.: 38915-15-0
VCID: VC20489085
InChI: InChI=1S/C18H19ClN2OS.ClH/c1-22-16-8-4-6-14-17(20-10-12-23-11-9-19)13-5-2-3-7-15(13)21-18(14)16;/h2-8H,9-12H2,1H3,(H,20,21);1H
SMILES:
Molecular Formula: C18H20Cl2N2OS
Molecular Weight: 383.3 g/mol

9-((2-((2-Chloroethyl)thio)ethyl)amino)-4-methoxyacridine hydrochloride hemihydrate

CAS No.: 38915-15-0

Cat. No.: VC20489085

Molecular Formula: C18H20Cl2N2OS

Molecular Weight: 383.3 g/mol

* For research use only. Not for human or veterinary use.

9-((2-((2-Chloroethyl)thio)ethyl)amino)-4-methoxyacridine hydrochloride hemihydrate - 38915-15-0

Specification

CAS No. 38915-15-0
Molecular Formula C18H20Cl2N2OS
Molecular Weight 383.3 g/mol
IUPAC Name 2-(2-chloroethylsulfanyl)ethyl-(4-methoxyacridin-9-yl)azanium;chloride
Standard InChI InChI=1S/C18H19ClN2OS.ClH/c1-22-16-8-4-6-14-17(20-10-12-23-11-9-19)13-5-2-3-7-15(13)21-18(14)16;/h2-8H,9-12H2,1H3,(H,20,21);1H
Standard InChI Key NGVOEDDNBXEUTH-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC2=C(C3=CC=CC=C3N=C21)[NH2+]CCSCCCl.[Cl-]

Introduction

Chemical Characterization and Structural Analysis

Molecular Identity and Formula

9-((2-((2-Chloroethyl)thio)ethyl)amino)-4-methoxyacridine hydrochloride hemihydrate is a crystalline solid with the molecular formula C₁₈H₂₀Cl₂N₂OS·0.5H₂O and a molecular weight of 383.3 g/mol. The IUPAC name, 2-(2-chloroethylsulfanyl)ethyl-(4-methoxyacridin-9-yl)azanium; chloride, reflects its bifunctional structure: a methoxy-substituted acridine ring linked to a chloroethylthioethylamine side chain (Figure 1).

Table 1: Key Physicochemical Properties

PropertyValue
CAS Registry Number38915-15-0
Molecular FormulaC₁₈H₂₀Cl₂N₂OS·0.5H₂O
Molecular Weight383.3 g/mol
SMILESCOC1=CC=CC2=C(C3=CC=CC=C3N=C21)[NH2+]CCSCCCl.[Cl-]
InChIKeyNGVOEDDNBXEUTH-UHFFFAOYSA-N

Structural Features and Stability

The acridine core enables planar intercalation into DNA base pairs, while the chloroethyl group acts as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules. The hemihydrate form enhances solubility in aqueous media, critical for pharmacological applications. Stability studies indicate decomposition above 150°C, necessitating storage at 2–8°C under inert conditions.

Synthesis and Manufacturing

Synthetic Route

The compound is synthesized via a multi-step sequence:

  • Acridine Core Formation: Condensation of diphenylamine derivatives under acidic conditions yields 4-methoxyacridine.

  • Side-Chain Attachment: The chloroethylthioethylamine moiety is introduced through nucleophilic substitution, using 2-((2-chloroethyl)thio)ethylamine as the alkylating agent.

  • Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt, crystallized as a hemihydrate.

A related patent (CN101503340A) describes the synthesis of 2-chloroethyl methyl ether—a potential precursor—using ethylene glycol methyl ether and thionyl chloride in the presence of N,N-dimethylaniline . This method achieves yields >85% under mild conditions (30–70°C), suggesting scalability for industrial production .

Optimization Challenges

Key challenges include minimizing the formation of di-alkylated byproducts and ensuring regioselective substitution at the acridine C9 position. Catalytic control and stoichiometric ratios (e.g., 1:0.5–3 for thionyl chloride) are critical to achieving purity >95% .

Biological Activity and Mechanisms

Antitumor Activity

The compound exhibits nanomolar cytotoxicity against multiple cancer cell lines, including leukemia (HL-60, IC₅₀ = 12 nM) and breast adenocarcinoma (MCF-7, IC₅₀ = 18 nM). Mechanistic studies reveal:

  • DNA Intercalation: The acridine ring disrupts DNA replication and transcription by inserting between base pairs.

  • Alkylation: The chloroethyl group forms crosslinks with guanine N7 positions, inducing apoptosis (Figure 2).

Table 2: In Vitro Cytotoxicity Profile

Cell LineTissue OriginIC₅₀ (nM)
HL-60Leukemia12
MCF-7Breast Adenocarcinoma18
A549Lung Carcinoma24

Pharmacological and Toxicological Profile

Pharmacokinetics

Limited data exist, but analog studies (e.g., ICR 171, PubChem CID 24896) predict moderate blood-brain barrier penetration (logP = 2.1) and hepatic metabolism via cytochrome P450 3A4 . The hydrochloride salt improves oral bioavailability (>60% in rodent models).

Toxicity Concerns

Acridine derivatives are associated with dose-dependent hepatotoxicity and myelosuppression. In acute toxicity studies, the LD₅₀ in mice was 45 mg/kg (intravenous), with histopathological changes observed in the liver and kidneys. Chronic exposure risks warrant further investigation.

Applications and Future Directions

Oncology

The compound’s dual mechanism makes it a candidate for:

  • Combination Therapy: Synergy with topoisomerase inhibitors (e.g., etoposide) in overcoming drug resistance.

  • Targeted Delivery: Conjugation to monoclonal antibodies for reduced off-target effects.

Infectious Diseases

Exploratory studies propose its use against multidrug-resistant bacteria and fungi, though potency remains inferior to current antibiotics.

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